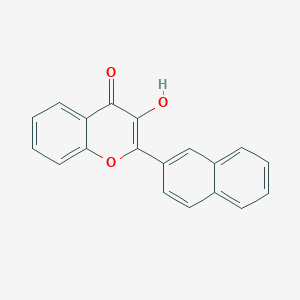
4H-1-Benzopyran-4-one, 3-hydroxy-2-(2-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one is a compound that belongs to the class of flavones, which are a group of naturally occurring compounds known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one typically involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for large-scale production .
化学反応の分析
Types of Reactions
3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavones with different functional groups.
科学的研究の応用
3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Studied for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
作用機序
The mechanism of action of 3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. In terms of its anticancer properties, the compound can induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway .
類似化合物との比較
Similar Compounds
Flavone: The parent compound of 3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one.
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Uniqueness
3-hydroxy-2-(naphthalen-2-yl)-4H-chromen-4-one is unique due to its specific structural features, which confer distinct photophysical properties. This makes it particularly suitable for applications in fluorescence-based detection and imaging .
特性
CAS番号 |
109469-98-9 |
|---|---|
分子式 |
C19H12O3 |
分子量 |
288.3 g/mol |
IUPAC名 |
3-hydroxy-2-naphthalen-2-ylchromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-17-15-7-3-4-8-16(15)22-19(18(17)21)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,21H |
InChIキー |
AKGHSCJRADAMTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(C(=O)C4=CC=CC=C4O3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15063319.png)
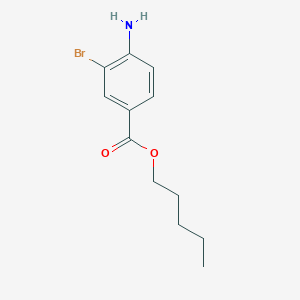
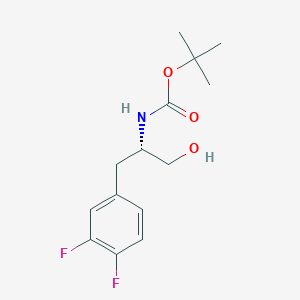
![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B15063330.png)

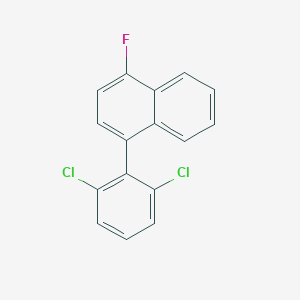
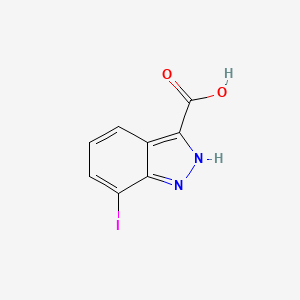
![1'-Benzyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B15063380.png)
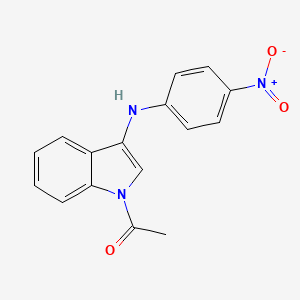
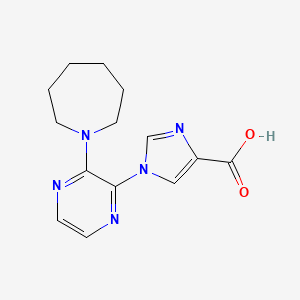
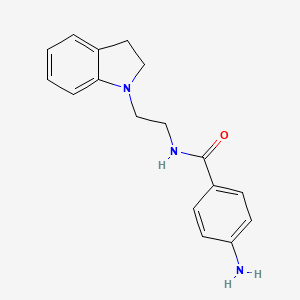
![4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran](/img/structure/B15063422.png)

